Product packaging for D-Phenylalanine allyl ester tosylate(Cat. No.:)

D-Phenylalanine allyl ester tosylate

Cat. No.: B1579482
M. Wt: 377.5
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic Nomenclature and Molecular Formula

D-Phenylalanine allyl ester tosylate is a chiral amino acid derivative with the systematic name (R)-2-amino-3-phenylpropanoic acid allyl ester p-toluenesulfonate . Its molecular formula is C₁₉H₂₃NO₅S , derived from the combination of D-phenylalanine (C₉H₁₁NO₂), allyl alcohol (C₃H₅OH), and p-toluenesulfonic acid (C₇H₇SO₃) components. Structurally, the compound exists as a zwitterionic salt, where the amino group is protonated (NH₃⁺) and paired with the p-toluenesulfonate anion (TosO⁻), while the carboxylic acid group is esterified with an allyl moiety.

Property Value Source
CAS Number 367512-59-2
Molecular Weight 377.46 g/mol
Synonyms This compound

Stereochemical Configuration and Chiral Centers

The compound’s stereochemistry is defined by the D-configuration at the α-carbon of the phenylalanine backbone. This corresponds to the R-configuration in the Cahn-Ingold-Prelog priority system. The chiral center is located at the second carbon of the propanoic acid chain, where the substituents are:

  • Amino group (NH₃⁺)
  • Carboxylic acid ester (O-allyl)
  • Phenyl group
  • Hydrogen atom

The allyl ester group does not introduce additional chiral centers but influences the molecule’s steric and electronic environment. The tosylate counterion is achiral and does not affect the stereochemistry of the α-carbon.

Crystallographic Analysis and Solid-State Properties

No direct crystallographic data for this compound is available in the literature. However, structural analogs like L-phenylalanine and N-tosylated phenylalanine derivatives provide insights into potential solid-state behavior. These compounds often crystallize in orthorhombic or monoclinic systems, with hydrogen bonding between the amino and sulfonate groups stabilizing the lattice.

Key inferred properties include:

  • Hydrogen bonding : NH₃⁺–O interactions between the protonated amino group and the sulfonate oxygen.
  • Planar aromatic stacking : Potential π-π interactions between phenyl rings in adjacent molecules.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While specific NMR data for this compound is limited, analogous allyl ester derivatives exhibit characteristic shifts:

Region Protons Chemical Shift (δ, ppm) Multiplicity
Allyl group CH₂=CH-CH₂-O 4.5–5.0 (CH₂=CH) Multiplet
Phenyl group Aromatic protons 7.2–7.4 (m) Multiplet
Tosylate Methylbenzene ring 7.3–7.5 (m) Multiplet
NH₃⁺ Protonated amino group 3.0–3.5 (br s) Broad singlet

Note: Experimental data may vary depending on solvent and temperature.

Infrared (IR) Spectroscopy

Absorption (cm⁻¹) Functional Group Assignment
~1740 Ester carbonyl (C=O) Stretching vibration
~1200–1300 Sulfonate (S=O) Asymmetric stretching
~3350–3500 NH₃⁺ (N-H) Broad stretching

Mass Spectrometry (MS)

The molecular ion peak is expected at m/z 377.46 (C₁₉H₂₃NO₅S⁺). Fragmentation patterns may include:

  • Loss of C₃H₅O (allyl group): m/z 377.46 → 294.15
  • Cleavage of C₇H₇SO₃⁻ : m/z 377.46 → 180.16 (D-phenylalanine core)

Properties

Molecular Weight

377.5

Origin of Product

United States

Scientific Research Applications

Synthetic Applications

2.1. Allylic Substitution Reactions

D-PAET is primarily used in Pd-catalyzed allylic substitution reactions , which are pivotal for constructing complex organic molecules. The compound acts as a substrate that can undergo enantioselective reactions, leading to the formation of chiral centers with high specificity. Recent studies have highlighted the efficiency of D-PAET in producing 1,3-disubstituted products with favorable regioselectivity and enantioselectivity .

2.2. Synthesis of Bioactive Compounds

The compound has been utilized in synthesizing various bioactive molecules, including cyclodepsipeptides and other natural products. For instance, D-PAET has been employed as a key intermediate in the synthesis of thiazoline derivatives and cyclodepsipeptides, showcasing its versatility in generating complex structures with biological activity .

Medicinal Chemistry Applications

3.1. Prodrug Development

D-PAET has potential applications in the development of prodrugs, which are designed to improve the delivery and efficacy of therapeutic agents. The tosylate moiety can be strategically utilized to create prodrugs that release active pharmaceutical ingredients upon enzymatic cleavage in vivo. This approach aims to enhance the pharmacokinetic profiles of drugs while minimizing side effects .

3.2. Antiviral Agents

Research indicates that compounds derived from D-PAET may serve as precursors for developing antiviral agents. The structural modifications enabled by the allylic ester functionality allow for the design of novel compounds that can target viral mechanisms effectively .

Case Studies and Research Findings

A variety of case studies illustrate the practical applications of D-PAET:

Study Application Findings
Enantioselective SynthesisDemonstrated high yields and selectivity in Pd-catalyzed reactions using D-PAET as a substrate.
Bioactive Compound SynthesisUtilized in synthesizing cyclodepsipeptides with significant biological activity; successful removal of allyl groups led to desired products with high yields.
Prodrug FormulationExplored the use of D-PAET in creating prodrugs for targeted drug delivery, showing improved therapeutic profiles compared to traditional formulations.

Comparison with Similar Compounds

Structural Analogs: Amino Acid Allyl Ester Tosylates
Property D-Phenylalanine Allyl Ester Tosylate L-Valine Allyl Ester Tosylate L-Methionine Allyl Ester Tosylate
Amino Acid Backbone D-Phenylalanine L-Valine L-Methionine
Molecular Weight ~389.5 g/mol (estimated) 343.4 g/mol 361.5 g/mol
Solubility Soluble in DMF, DCM, THF Enhanced in polar aprotic solvents Similar to valine analog
Applications Peptide synthesis, chiral catalysts Peptide chain elongation Sulfur-containing peptide motifs

Key Differences :

  • Stereochemistry: D-Phenylalanine’s non-natural configuration is critical for inhibiting enzymatic degradation in drug candidates, whereas L-Valine and L-Methionine derivatives are used in natural peptide sequences .
  • Functional Groups : The benzyl side chain in D-phenylalanine provides hydrophobicity, contrasting with valine’s branched alkyl group and methionine’s thioether moiety .
Ester Group Variants
Compound Ester Group Stability Deprotection Method Reference
This compound Allyl Moderate Pd(0)/PhSiH₃, acidic hydrolysis
D-Phenylalanine Methyl Ester HCl Methyl High Strong acid/base
D-Phenylalanine Benzyl Ester Tosylate Benzyl High Hydrogenolysis (H₂/Pd-C)

Key Insights :

  • Allyl vs. Benzyl Esters : Allyl esters offer milder deprotection conditions (avoiding explosive H₂ gas), but benzyl esters are more stable under basic conditions .
  • Allyl vs. Methyl Esters : Methyl esters are cheaper but require harsh conditions for cleavage, risking peptide backbone damage .
Tosylate Salts vs. Other Counterions
Counterion Solubility Profile Crystallinity Reactivity Example Compound
Tosylate High in DMF, moderate in H₂O High Participates in SN2 reactions This compound
Hydrochloride High in H₂O, low in organics Moderate Inert in most reactions D-Phenylalanine methyl ester HCl
Triflate Excellent in polar solvents Low Superb leaving group Not observed in evidence

Advantages of Tosylate :

  • Facilitates purification via crystallization.
  • Enables further functionalization (e.g., displacement by Grignard reagents) .

Preparation Methods

Photoreactive Derivatives Synthesis (Diazirinyl Phenylalanine Allyl Ester Tosylate)

A notable method involves the synthesis of photoreactive D-Phenylalanine derivatives, where:

  • The amino acid is first converted to a methyl ester using thionyl chloride in methanol.
  • The methyl ester is then reacted with N-Boc protected amino acid derivatives.
  • Tosylation of oxime intermediates is carried out with p-toluenesulfonyl chloride and triethylamine in acetone at 0°C.
  • Subsequent treatment with liquid ammonia leads to diaziridine formation, which can be oxidized to diazirine moieties.
  • Final deprotection steps yield the allyl ester tosylate derivative with high enantiomeric excess (>96% ee).

This approach is valuable for incorporating photoreactive groups for biochemical studies.

Analytical Data and Purity Considerations

  • Chiral HPLC analysis is used to confirm the optical purity of the synthesized product, with enantiomeric excess typically exceeding 96% when low temperatures are maintained during synthesis.
  • NMR and 2D NMR techniques confirm the structure and substitution pattern of the allyl ester tosylate derivatives.
  • LC-MS analysis ensures no significant epimerization occurs during tosylation and esterification steps.

Summary Table of Preparation Methods

Preparation Step Methodology Reagents/Conditions Yield (%) Advantages Challenges
Esterification Thionyl chloride in MeOH RT, 8 h ~85 High yield, straightforward Requires careful moisture control
Allyl ester formation DCC/DMAP coupling with allyl alcohol RT, several hours 81-90 Mild conditions, high purity Removal of DCC byproducts
Tosylation TsCl, TEA in acetone 0°C, 1 h High Efficient, selective Sensitive to moisture
Diaziridine formation Liquid ammonia, ether -78°C to RT, 8 h Moderate Enables photoreactive derivatives Instability under purification
Final deprotection TFA or similar acids RT, few hours 68-97 High purity, preserved chirality Possible side reactions

Q & A

Basic: What are the key steps in synthesizing D-Phenylalanine allyl ester tosylate, and how can racemization be minimized during esterification?

Answer:
The synthesis involves two primary steps: (1) esterification of D-phenylalanine with allyl alcohol and (2) tosylation of the intermediate. Esterification typically employs peptide coupling reagents (e.g., carbodiimides) to activate the carboxyl group, followed by reaction with allyl alcohol . Tosylation is achieved using para-toluenesulfonyl chloride (Ts-Cl) under basic conditions to convert the hydroxyl group into a tosylate ester, which enhances leaving-group ability .
Racemization mitigation requires strict control of reaction conditions:

  • Use low temperatures (0–4°C) during coupling.
  • Avoid prolonged exposure to strong bases or acids.
  • Employ sterically hindered coupling agents (e.g., HOBt/DCC) to reduce side reactions .

Basic: Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

Answer:

  • ¹H/¹³C NMR : Confirms stereochemistry, allyl ester protons (δ 5.15–5.77 ppm), and tosylate aromatic protons (δ 7.2–7.8 ppm). Integration ratios verify molecular integrity .
  • FT-IR : Identifies ester carbonyl (C=O stretch at ~1740 cm⁻¹) and sulfonate groups (S=O stretches at 1170–1370 cm⁻¹) .
  • GC-MS/HPLC : Quantifies purity and detects byproducts (e.g., racemized isomers or unreacted precursors) .
  • DSC : Assesses thermal stability and phase transitions, critical for storage and reaction planning .

Advanced: How does the allyl ester group influence the compound’s reactivity in nucleophilic substitution reactions compared to other ester groups?

Answer:
The allyl ester’s π-electrons enable conjugation stabilization of transition states, accelerating nucleophilic substitution (e.g., SN2) compared to alkyl esters. Additionally, the allyl group allows post-functionalization via thiol-ene "click" chemistry, enhancing utility in polymer or peptide synthesis . In contrast, methyl or benzyl esters lack this reactivity and require harsher conditions for cleavage . Tosylate’s superior leaving-group ability further enhances substitution rates compared to carboxylate esters .

Advanced: What strategies can optimize cyclization reactions involving this compound to achieve high yields?

Answer:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize intermediates and improve nucleophilicity .
  • Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) facilitate allyl ester removal, enabling controlled cyclization without side reactions .
  • Temperature control : Reflux conditions (e.g., 80°C in ethanol) balance reaction rate and stereochemical integrity .
  • Protection/deprotection : Use Fmoc groups for temporary protection during peptide synthesis to prevent premature cyclization .

Data Analysis: How do solvolysis rates of this compound compare with other tosylates, and what factors contribute to these differences?

Answer:
Solvolysis rates depend on steric effects and transition-state stabilization . For example:

  • Benzyl tosylates exhibit slower solvolysis due to resonance stabilization of the leaving group .
  • Allyl tosylates react faster due to partial double-bond character in the transition state .
  • Cyclopropane-containing tosylates show reduced rates due to ring strain in the benzenonium ion intermediate .
    Experimental comparisons require kinetic studies (e.g., using ethanol/water mixtures) and computational modeling (DFT) to analyze electronic and steric contributions .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Ventilation : Use fume hoods or closed systems to avoid inhalation .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis or degradation .
  • Waste disposal : Neutralize with dilute base (e.g., NaOH) before disposal to deactivate reactive esters .

Advanced: How can enzymatic resolution techniques improve enantiomeric excess (ee) in this compound synthesis?

Answer:

  • Lipase-catalyzed hydrolysis : Selectively cleaves undesired L-isomers, leaving D-enantiomer intact. For example, Candida antarctica lipase B (CAL-B) shows high specificity for phenylalanine esters .
  • Immobilized enzymes : Enhance reusability and reaction control (e.g., silica-supported enzymes).
  • Kinetic resolution : Optimize pH (6.5–7.5) and temperature (25–37°C) to maximize ee (>98%) .

Data Contradiction: How should researchers address discrepancies in reported yields for allyl ester-to-tosylate conversions?

Answer:
Contradictions often arise from:

  • Reagent purity : Impure Ts-Cl reduces yields; use freshly distilled reagents .
  • Reaction time : Over-tosylation leads to byproducts; monitor via TLC .
  • Base selection : Pyridine or Et₃N affects protonation kinetics; screen bases for optimal results .
    Standardize protocols using high-purity reagents and replicate conditions from peer-reviewed procedures (e.g., ).

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